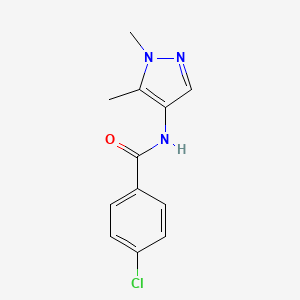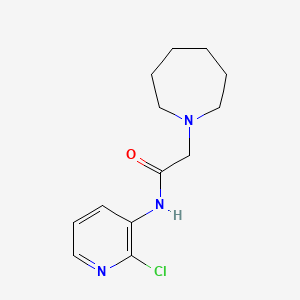
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide
Vue d'ensemble
Description
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide, also known as CTK7A, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is not fully understood. However, it has been proposed that 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. The anti-inflammatory effects of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide are believed to be mediated through the inhibition of NF-κB signaling pathway. Additionally, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been shown to activate the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been shown to modulate various biochemical and physiological processes. It has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative damage. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and play a role in cancer metastasis. Moreover, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been found to increase the levels of brain-derived neurotrophic factor, which is important for neuronal survival and function.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits high stability under various experimental conditions. However, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has some limitations as well. It has low solubility in water, which makes it difficult to administer in vivo. Moreover, the mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide is not fully understood, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide. One direction is to investigate the potential of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is to elucidate the mechanism of action of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide and identify its molecular targets. Moreover, it would be interesting to explore the pharmacokinetics and pharmacodynamics of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide in vivo and evaluate its safety profile. Finally, the development of novel analogs of 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide with improved efficacy and selectivity could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties. 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to reduce inflammation by inhibiting the production of inflammatory cytokines. Moreover, 2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-1-piperidinecarbothioamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
IUPAC Name |
2-methyl-N-(4-methyl-2-oxochromen-7-yl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(6-7-14(11)15)18-17(22)19-8-4-3-5-12(19)2/h6-7,9-10,12H,3-5,8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBKRLOSSQXLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=S)NC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)piperidine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-chloro-2-pyridinyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677084.png)
![ethyl 7-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4677088.png)
![propyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B4677096.png)
![N-{[4-allyl-5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4677101.png)
![propyl 3-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4677108.png)
![4-{[4-(1-adamantyl)-1-piperazinyl]carbonyl}-6-bromo-2-(4-butylphenyl)quinoline](/img/structure/B4677112.png)
![N'-{[(1-bromo-2-naphthyl)oxy]acetyl}-3,4-dimethoxybenzohydrazide](/img/structure/B4677121.png)
![N-{4-[2-hydroxy-3-(4-{methyl[(4-methylphenyl)sulfonyl]amino}phenoxy)propoxy]phenyl}-N-methylacetamide](/img/structure/B4677136.png)

![4-(4-acetylphenyl)-N-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbothioamide](/img/structure/B4677146.png)
![N-(2,5-dimethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4677151.png)

![N-(4-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B4677170.png)
![6-(butylamino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B4677179.png)